1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
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Description
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a useful research compound. Its molecular formula is C20H20FN3O2S2 and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology and Spectroscopic Characterization :
- The synthesis of structurally related compounds often involves the utilization of click chemistry approaches and other synthetic pathways, resulting in good yield and providing a foundation for further characterization and applications (Govindhan et al., 2017). Spectroscopic techniques such as IR, NMR, and MS studies are employed for characterization, and thermal stability is analyzed using TGA and DSC techniques. Crystallography provides definitive structural confirmation, as seen in the case of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), where the conformation of molecules in the crystal structure is determined (Faizi et al., 2016).
Electrochemical Synthesis :
- Electrochemical methods are another avenue for synthesizing benzothiazole derivatives. This process involves the electrochemical oxidation of precursors like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, indicating a versatile approach to synthesizing these compounds (Amani & Nematollahi, 2012).
Application in Biological Studies :
- Although direct studies on the compound of interest might be limited, similar compounds exhibit a range of biological activities, as seen in the neuroprotective activities of benzylpiperazine-based edaravone derivatives. These studies demonstrate the potential medical applications of these compounds, including their use in treating cerebral ischemic stroke (Gao et al., 2022).
Molecular Docking and Pharmacokinetic Studies :
- The binding analysis of synthesized molecules with human serum albumin through fluorescence spectroscopy and molecular docking studies elucidate the pharmacokinetic nature and potential biological applications of these compounds. Such studies provide insights into the interaction of these molecules with biological targets and pave the way for their potential therapeutic use (Govindhan et al., 2017).
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S2/c1-26-14-5-7-15(8-6-14)27-13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMUXHULLWLXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.